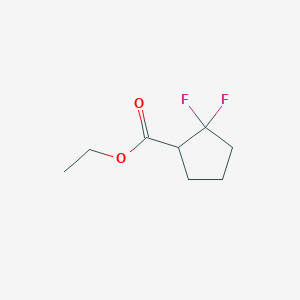

Ethyl 2,2-Difluorocyclopentanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of Ethyl 2,2-Difluorocyclopentanecarboxylate consists of 8 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms. The molecular weight is 178.179.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, there are studies indicating that similar compounds can participate in various reactions .Applications De Recherche Scientifique

Enantioselective Synthesis Ethyl 2,2-Difluorocyclopentanecarboxylate is utilized in the enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates. This process involves hydrogenating 2,2-difluoro-3-oxocarboxylates with chiral rhodium-(amidephosphine-phosphinite) complexes, indicating its importance in asymmetric synthesis in organic chemistry (Kuroki, Asada, & Iseki, 2000).

Catalysis in Annulation Reactions The compound is instrumental in phosphine-catalyzed [4 + 2] annulation processes. It acts as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form highly functionalized tetrahydropyridines, showcasing its versatility in synthesizing complex organic structures (Zhu, Lan, & Kwon, 2003).

Synthesis of Fused Heterocycles The compound serves as a key intermediate in synthesizing macrocyclic systems incorporating either fused or exocyclic nitrogen heterocycles of different ring sizes. This application signifies its utility in constructing complex heterocyclic structures, crucial in pharmaceuticals and agrochemicals (Zoorob, Elsherbini, & Hamama, 2012).

Peptide Mimic Synthesis The compound is used in the asymmetric synthesis of the fluorinated dipeptide Ala-Ψ[CFCH]-Pro analogue. The synthesized pseudodipeptide can be incorporated into various peptides or proteins for structural studies and biological activity research, indicating its application in biochemistry and molecular biology (Dutheuil, Pierry, Villiers, Couve‐Bonnaire, & Pannecoucke, 2013).

N-Formylation of Amines In chemical synthesis, this compound is utilized as the N-formylating reagent in the copper-catalyzed N-formylation of amines. This process underscores its role in modifying the functional groups of amines, enhancing their utility in various industrial and pharmaceutical applications (Li, Zhang, Chen, & Zhang, 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2,2-difluorocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-2-12-7(11)6-4-3-5-8(6,9)10/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBAGNIFQCZGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)

![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)